molecular formula C12H17BrClNO B1375077 4-(4-Bromo-2-methylphenoxy)piperidine hydrochloride CAS No. 1211507-49-1

4-(4-Bromo-2-methylphenoxy)piperidine hydrochloride

Cat. No. B1375077
CAS RN: 1211507-49-1
M. Wt: 306.62 g/mol
InChI Key: GLONWVWHNRPPFS-UHFFFAOYSA-N
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Description

“4-(4-Bromo-2-methylphenoxy)piperidine hydrochloride” is a chemical compound with the molecular formula C12H16BrNO . It has a molecular weight of 270.17 . This compound is used for proteomics research .


Molecular Structure Analysis

The molecular structure of “4-(4-Bromo-2-methylphenoxy)piperidine hydrochloride” can be represented by the SMILES string: CC1=C(C=CC(=C1)Br)OC2CCNCC2 . This indicates that the compound contains a bromine atom attached to a benzene ring, which is further connected to a piperidine ring through an ether linkage .

Scientific Research Applications

Radiolabeled Probes for σ Receptors

Halogenated 4-(phenoxymethyl)piperidines, including bromo-substituted variants, have been synthesized as potential δ receptor ligands. The affinity and selectivity of these compounds, including those with bromo substituents, were determined using in vitro receptor binding assays. Specifically, a study investigated the effects of various N-substituents and moieties on the phenoxy ring, such as bromo, on the dissociation constants for σ-1 and σ-2 receptors. These compounds, including bromo variants, have potential as probes for in vivo tomographic studies of σ receptors (Waterhouse et al., 1997).

Synthesis of cis-3,4-Disubstituted Piperidines

The reactivity of 2-(2-mesyloxyethyl)azetidines with different nucleophiles, including bromo-substituted compounds, was explored for the stereoselective synthesis of various 4-substituted piperidines. This approach is useful for medicinal chemistry, providing access to 5,5-nor-dimethyl analogues and compounds like cis-4-bromo-3-(phenoxy or benzyloxy)piperidines (Mollet et al., 2011).

Phenoxy Ring-Substituted Phenylcyanoacrylates

Studies on phenoxy ring-substituted isopropyl phenylcyanoacrylates, including bromo variants, investigated their synthesis and copolymerization with styrene. This research revealed insights into the properties of these acrylates and their potential applications in materials science (Whelpley et al., 2022).

Halogenated Phenolic Chalcones and Mannich Bases

Research on phenolic bis Mannich bases, including bromo-substituted compounds, evaluated their cytotoxic and carbonic anhydrase enzyme inhibitory effects. These compounds, with different halogen substituents like bromine, were assessed for their potential as anticancer drug candidates and as carbonic anhydrase inhibitors, indicating the need for molecular modifications for better inhibitors (Yamali et al., 2016).

Mechanism of Action

The mechanism of action of “4-(4-Bromo-2-methylphenoxy)piperidine hydrochloride” is not specified in the sources I found. As it is used for proteomics research , it might be involved in protein interactions or modifications, but further information would be needed to confirm this.

Future Directions

The future directions of “4-(4-Bromo-2-methylphenoxy)piperidine hydrochloride” are not specified in the sources I found. Given its use in proteomics research , it may continue to be used in the study of proteins and their functions.

properties

IUPAC Name

4-(4-bromo-2-methylphenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO.ClH/c1-9-8-10(13)2-3-12(9)15-11-4-6-14-7-5-11;/h2-3,8,11,14H,4-7H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLONWVWHNRPPFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Br)OC2CCNCC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Bromo-2-methylphenoxy)piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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